Cas no 590371-58-7 (3-Bromo-2-(trifluoromethyl)pyridine)

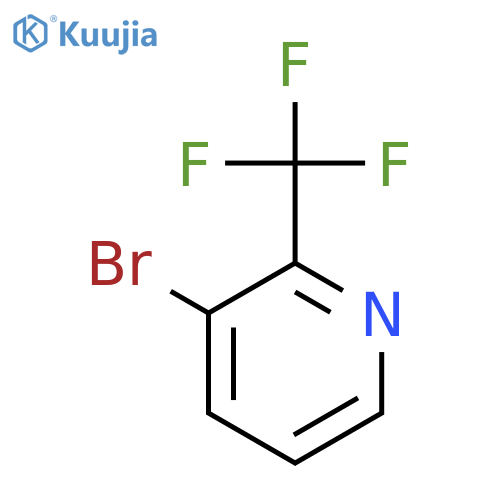

590371-58-7 structure

商品名:3-Bromo-2-(trifluoromethyl)pyridine

CAS番号:590371-58-7

MF:C6H3BrF3N

メガワット:225.993931055069

MDL:MFCD08458124

CID:68442

PubChem ID:11368115

3-Bromo-2-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-2-(trifluoromethyl)pyridine

- 3-Bromo-2-trifluoromethylpyridine

- C6H3BrF3N

- 3-bromo-2-trifluoromethyl-pyridine

- 3-bromo-2-(trifluoromethyl) pyridine

- Pyridine, 3-bromo-2-(trifluoromethyl)-

- PubChem11017

- bromo(trifluoromethyl)pyridine

- bromo-2-trifluoromethylpyridine

- SMZAZDGFGOHROS-UHFFFAOYSA-N

- WT691

- 3-bromo-2-trifluoromethyl pyridine

- STL557775

- BBL103965

- SBB054384

- AM83085

- A

- A8318

- AB45623

- EN300-124515

- CS-0005665

- AKOS005063592

- J-511893

- 3-Bromo-2-(trifluoromethyl)pyridine, AldrichCPR

- ?3-Bromo-2-(trifluoromethyl)pyridine

- DTXSID70463749

- 590371-58-7

- PS-7771

- FT-0656163

- SCHEMBL1336101

- AC-24536

- MFCD08458124

- DB-032256

-

- MDL: MFCD08458124

- インチ: 1S/C6H3BrF3N/c7-4-2-1-3-11-5(4)6(8,9)10/h1-3H

- InChIKey: SMZAZDGFGOHROS-UHFFFAOYSA-N

- ほほえんだ: BrC1C([H])=C([H])C([H])=NC=1C(F)(F)F

計算された属性

- せいみつぶんしりょう: 224.9401g/mol

- ひょうめんでんか: 0

- XLogP3: 2.5

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 回転可能化学結合数: 0

- どういたいしつりょう: 224.9401g/mol

- 単一同位体質量: 224.9401g/mol

- 水素結合トポロジー分子極性表面積: 12.9Ų

- 重原子数: 11

- 複雑さ: 136

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.7±0.1 g/cm3

- ゆうかいてん: No data available

- ふってん: 165.2℃ at 760 mmHg

- フラッシュポイント: 53.7±25.9 °C

- 屈折率: 1.471

- PSA: 12.89000

- LogP: 2.86290

- じょうきあつ: 2.5±0.3 mmHg at 25°C

3-Bromo-2-(trifluoromethyl)pyridine セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

- 危険レベル:IRRITANT

3-Bromo-2-(trifluoromethyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM174070-25g |

3-Bromo-2-(trifluoromethyl)pyridine |

590371-58-7 | 98% | 25g |

$404 | 2022-06-10 | |

| TRC | B696010-250mg |

3-Bromo-2-(trifluoromethyl)pyridine |

590371-58-7 | 250mg |

$ 121.00 | 2023-04-18 | ||

| TRC | B696010-2.5g |

3-Bromo-2-(trifluoromethyl)pyridine |

590371-58-7 | 2.5g |

$ 345.00 | 2023-04-18 | ||

| eNovation Chemicals LLC | D584047-10g |

3-Bromo-2-trifluoromethylpyridine |

590371-58-7 | 95% | 10g |

$276 | 2024-05-24 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB00616-50g |

3-bromo-2-(trifluoromethyl)pyridine |

590371-58-7 | 98% | 50g |

$535 | 2023-09-07 | |

| Enamine | EN300-124515-0.5g |

3-bromo-2-(trifluoromethyl)pyridine |

590371-58-7 | 95% | 0.5g |

$23.0 | 2023-06-08 | |

| Fluorochem | 033666-25g |

3-Bromo-2-trifluoromethylpyridine |

590371-58-7 | 99% | 25g |

£416.00 | 2022-03-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZB092-200mg |

3-Bromo-2-(trifluoromethyl)pyridine |

590371-58-7 | 98% | 200mg |

77.0CNY | 2021-08-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 032388-1g |

3-Bromo-2-(trifluoromethyl)pyridine |

590371-58-7 | 97% | 1g |

600.0CNY | 2021-07-07 | |

| Chemenu | CM174070-5g |

3-Bromo-2-(trifluoromethyl)pyridine |

590371-58-7 | 98% | 5g |

$112 | 2022-06-10 |

3-Bromo-2-(trifluoromethyl)pyridine 関連文献

-

1. Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridinesThomas R. Puleo,Jeffrey S. Bandar Chem. Sci. 2020 11 10517

590371-58-7 (3-Bromo-2-(trifluoromethyl)pyridine) 関連製品

- 94239-04-0(2-Fluoro-6-trifluoromethylpyridine)

- 216431-85-5(6-(trifluoromethyl)pyridine-3-carbonitrile)

- 216766-12-0(6-(Trifluoromethyl)pyridin-3-ol)

- 106877-33-2(6-(trifluoromethyl)pyridin-3-amine)

- 34486-06-1(2-Hydroxy-6-trifluoromethylpyridine)

- 34486-24-3(6-(trifluoromethyl)pyridin-2-amine)

- 51310-54-4(2-(Trifluoromethyl)-1H-indole)

- 147149-98-2(2-(trifluoromethyl)pyridin-4-amine)

- 455-00-5(2,6-Bis(trifluoromethyl)pyridine)

- 368-48-9(2-(Trifluoromethyl)pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:590371-58-7)3-Bromo-2-(trifluoromethyl)pyridine

清らかである:99%/99%

はかる:25g/100g

価格 ($):196.0/776.0